2-Bromoresorcinol, with the chemical formula C₆H₅BrO₂ and CAS number 6751-75-3, is an aromatic compound that features a bromine atom attached to the resorcinol structure. It appears as a white to yellow-orange crystalline powder, with a melting point ranging from 99 to 103 °C . This compound is known for its applications in various fields, including pharmaceuticals and materials science, due to its unique chemical properties.
2-Bromoresorcinol can be irritating to the skin, eyes, and respiratory system []. Standard laboratory safety practices should be followed when handling this compound, including wearing gloves, eye protection, and working in a fume hood. Specific toxicity data for 2-Bromoresorcinol is limited, but it is advisable to handle it with caution due to the presence of bromine.
These reactions highlight the compound's versatility in organic synthesis and its potential for creating novel chemical entities .
Research indicates that 2-bromoresorcinol exhibits various biological activities:
Several methods exist for synthesizing 2-bromoresorcinol:
2-Bromoresorcinol finds applications across various domains:
Interaction studies involving 2-bromoresorcinol focus on its reactivity with biological targets and other chemical compounds. Research has shown that it can interact with enzymes and receptors, potentially influencing biochemical pathways. Furthermore, studies exploring its interactions with metal ions have indicated that it may form complexes that enhance its biological activity or stability .
Several compounds are structurally or functionally similar to 2-bromoresorcinol. Here are some notable examples:
Compound Name | Chemical Formula | Unique Features |
---|---|---|
Resorcinol | C₆H₆O₂ | Parent compound; lacks bromine atom |
4-Bromoresorcinol | C₆H₄BrO₂ | Bromine at the para position; different reactivity |
2-Hydroxybromobenzene | C₆H₄BrO | Similar structure but lacks hydroxyl group |
What sets 2-bromoresorcinol apart from these similar compounds is its specific positioning of the bromine atom and hydroxyl groups, which contributes to its distinct reactivity and biological properties. Its dual functionality as both a phenolic compound and a halogenated derivative enhances its utility in synthetic chemistry and pharmacology .
Irritant